Inhibition of Collagen Synthesis in Fibroblast CulturesEthyl-3,4-dihydroxybenzoate has been shown to inhibit collagen synthesis in human skin fibroblast cultures by targeting prolyl 4-hydroxylase activity. This enzyme is crucial for the synthesis of 4-hydroxyproline, an amino acid essential for the formation of procollagen. The compound's selective inhibition of procollagen production suggests a potential mechanism for treating fibrotic diseases by reducing excessive collagen accumulation1.
Induction of Autophagy and Apoptosis in Cancer CellsAnother study demonstrated that ethyl-3,4-dihydroxybenzoate induces cell autophagy and apoptosis in esophageal squamous cell carcinoma cells. The compound up-regulates genes such as BNIP3 and NDRG1, which are involved in cell cycle regulation and cellular metabolism. The increase in hypoxia-inducible factor-1α and BNIP3 levels leads to autophagy, while the up-regulation of NDRG1 is necessary for the compound-induced apoptosis2.
Treatment of Fibrotic DiseasesThe selective reduction of procollagen production by ethyl-3,4-dihydroxybenzoate in fibroblast cultures, including those from keloid fibroblasts, indicates its potential application in the treatment of fibrotic diseases. By inhibiting the post-translational synthesis of 4-hydroxyproline, this compound could serve as a therapeutic agent for conditions characterized by tissue fibrosis1.
Cancer TherapyThe ability of ethyl-3,4-dihydroxybenzoate to induce apoptosis and autophagy in cancer cells positions it as a candidate for cancer therapy. The compound's cytotoxic effects on esophageal squamous cell carcinoma cells, mediated by the up-regulation of specific genes, suggest its potential use in targeted cancer treatments2.
Anti-Biofilm ActivityA related compound, ethyl-4-ethoxybenzoic acid, has been found to inhibit Staphylococcus aureus biofilm formation and enhance the sensitivity of biofilms to vancomycin. This suggests that derivatives of ethyl-3,4-dihydroxybenzoate could be developed as anti-pathogenic agents to prevent biofilm-associated infections or to improve the efficacy of antibiotics against established biofilms3.
Radiomodifying AgentEthyl 3, 4, 5-trihydroxybenzoate, another related compound, has shown radiomodifying properties, suggesting its use in mitigating radiation-induced damage. The compound's ability to cross the blood-brain barrier and its distribution in liver and kidney tissues indicate its potential as a radiomitigator in clinical applications4.
Gastric Antisecretory AgentThe reaction of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate with thiols under acidic conditions reveals a mechanism for gastric antisecretion activity. This compound, an H+/K(+)-ATPase inhibitor, could be explored for its antiulcer properties5.
Stability and Degradation KineticsThe stability of methyl, ethyl, and n-propyl 4-hydroxybenzoate esters under sterilizing conditions has been studied, providing insights into the degradation kinetics of these compounds. This information is valuable for their use as preservatives and could inform the development of ethyl 4-prop-2-ynoxybenzoate for similar applications6.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6